REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]2[NH:9]C(=O)O[C:12](=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.[Br:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1>CN(C=O)C>[NH2:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=1[C:12]([NH:20][C:19]1[CH:21]=[CH:22][C:16]([Br:15])=[CH:17][CH:18]=1)=[O:13]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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COC1=CC=CC2=C1NC(OC2=O)=O
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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BrC1=CC=C(N)C=C1
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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DMF was removed
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Type
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ADDITION
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Details
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the residue was mixed with water (100 mL) and ethyl acetate (150 mL)
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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WASH
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Details
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washed with brine (50 mL)
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography (SiO2, hexane/ethyl acetate=1:1)
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Name
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Type
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product
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Smiles
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NC1=C(C(=O)NC2=CC=C(C=C2)Br)C=CC=C1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |